4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol
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Overview
Description
4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate butan-1-ol derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole derivative reacts with a halogenated butan-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological activity of the target, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
4-(1H-pyrazol-3-yl)methylamine: Another pyrazole derivative with an amino group at the 4-position.
1-methyl-4-(1H-pyrazol-3-yl)butan-1-ol: A compound with a similar butan-1-ol backbone but different substitution pattern.
Uniqueness
4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-[(1-methylpyrazol-3-yl)methylamino]butan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-12-6-4-9(11-12)8-10-5-2-3-7-13/h4,6,10,13H,2-3,5,7-8H2,1H3 |
InChI Key |
LSMXJXDDUZQOGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCCCCO |
Origin of Product |
United States |
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